![molecular formula C20H22N2O3 B2898905 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide CAS No. 921837-24-3](/img/structure/B2898905.png)
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide, also known as EAI045, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been evaluated for its anti-tumor activity and has demonstrated promising results in preclinical studies.
Mechanism of Action
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide exerts its anti-tumor effects by binding to the ATP-binding pocket of EGFR and other tyrosine kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival. 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has been shown to be particularly effective against EGFR mutants that are resistant to other inhibitors.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. It has also been shown to reduce tumor growth in animal models of cancer. In addition, 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is its specificity for EGFR and other tyrosine kinases, which makes it a potentially effective treatment for cancers that are driven by these pathways. However, one limitation of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is its relatively low potency compared to other EGFR inhibitors. This may limit its efficacy in certain cancer types.
Future Directions
There are several areas of future research that could further explore the potential of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide in cancer treatment. These include:
1. Combination therapy: 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide could be combined with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects.
2. Biomarker identification: Biomarkers could be identified to predict which patients are most likely to respond to 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide treatment.
3. Optimization of potency: Further optimization of the structure of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide could lead to the development of more potent inhibitors with improved efficacy.
4. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide in humans, with the goal of ultimately bringing this compound to the clinic for cancer treatment.
Synthesis Methods
The synthesis of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide involves a multi-step process that includes the condensation of 4-ethoxybenzaldehyde with indole-2-carboxylic acid to form the intermediate, 2-(4-ethoxyphenyl)indole-2-carboxylic acid. This intermediate is then converted to the final product, 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide, through a series of reactions involving ethyl chloroacetate and ammonium acetate.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and its mutant variants, which are commonly found in various types of cancer. In addition, 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has also been found to inhibit the activity of other tyrosine kinases, such as HER2 and ALK, which are also implicated in cancer.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-18-10-7-16(12-15(18)13-20(22)24)21-19(23)11-14-5-8-17(9-6-14)25-4-2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUFGZWDZMCOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.